1-Benzazepine
Overview
Description
1-benzazepine is a mancude organic heterobicyclic parent, a benzazepine and a polycyclic heteroarene.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Synthesis via Hydride Shift/Cyclization : The synthesis of 1-benzazepines is achieved through a [1,5]-hydride shift/7-endo cyclization sequence, using 2-(aryl)cyclopropane 1,1-diester derivatives. This process represents a direct transformation into 1-benzazepines, utilizing a cyclopropane moiety as the hydride acceptor in internal redox reactions (Suh, Kwon & Kim, 2017).
Indole Annulated Benzazepine Derivatives : The synthesis of indole annulated benzazepine derivatives, like 'Fenoldopam mesylate', demonstrates the significance of benzazepines in medicinal chemistry. These compounds are synthesized via reactions involving succinyl chloride and p-fluoroaniline, followed by Japp-Klingemann reaction and Fischer indolization (Vandana & Kishore, 2013).
Ring-Closing Olefin Metathesis : A novel method for synthesizing substituted 1-benzazepin-2-ones involves ring-closing olefin metathesis. This approach is crucial for creating complex benzazepinones that are challenging to produce through existing methods (Hoyt, London & Park, 2009).
Biological and Pharmacological Applications
Potential Antiparasitic Activity : Tetrahydro-1-benzazepines show promise as potential antiparasitic drugs, particularly for treating diseases like chagas disease and leishmaniasis. The crystallographic features of certain epoxy-1-benzazepines and 1-benzazepin-4-ols are studied for their biological properties (Macías et al., 2016).
Benzazepine Alkaloid Biosynthesis in Fungi : The biosynthesis of a new benzazepine alkaloid, Nanangelenin A, from Aspergillus nanangensis, is a notable discovery. It involves an unusual L-kynurenine incorporating nonribosomal peptide synthetase (NRPS), catalyzing regioselective lactamization to form the benzazepine scaffold (Li et al., 2020).
Chemistry and Biological Activity of 3-Benzazepines : 3-Benzazepines demonstrate cytotoxicity against human promyelotic leukemia cells and other pharmacological activities. This underlines the importance of the benzazepine structure in medicinal chemistry and its potential in drug development (Kawase, Saito & Motohashi, 2000).
Conformation Analyses of Benzazepines : Studies on the conformation and dynamic behavior of 1-benzazepine heterocycles, including exo-methylene and methyl substituted variants, contribute to understanding their structural characteristics. This knowledge is vital for drug design involving benzazepine frameworks (Qadir et al., 2005).
Synthesis of Benzazepine Derivatives for Antioxidant Activity : The synthesis of benzazepine derivatives through a four-component reaction of isatins, and their subsequent evaluation for antioxidant properties, highlights the versatility of benzazepine compounds in medicinal applications (Orimi, Mirza & Hossaini, 2020).
Synthesis and Activity of 2-Benzazepine Derivatives : The rapid synthesis of 2-benzazepines for potential applications in treating skin wounds showcases the therapeutic potential of benzazepine compounds in dermatology (So et al., 2012).
Properties
Molecular Formula |
C10H9N |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
1H-1-benzazepine |
InChI |
InChI=1S/C10H9N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8,11H |
InChI Key |
DQFQCHIDRBIESA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=CN2 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=CN2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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